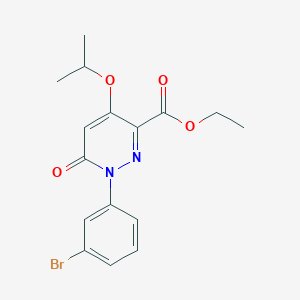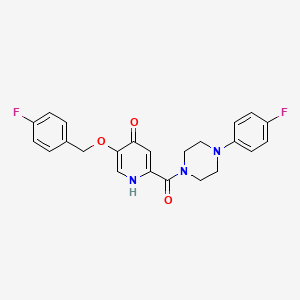
5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the etherification of 5-hydroxymethylfurfural (HMF) using methanol in the presence of an acid catalyst. This reaction typically employs zeolites as catalysts, with ZSM-5 zeolite being particularly effective, achieving a yield of 97% .
Industrial Production Methods
Industrial production of this compound often involves the use of non-edible agricultural raw materials as a biomass source. These materials are converted into platform chemicals like HMF, which is then transformed into this compound through catalytic processes .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the furan ring, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the furan ring, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and various metal catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve halogenating agents or other electrophiles.
Major Products Formed
Oxidation: The major product is 2,5-furandicarboxylic acid (FDCA).
Reduction: Various reduced derivatives of the furan ring.
Substitution: Substituted furans with different functional groups.
Aplicaciones Científicas De Investigación
5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of bio-based materials and as a fuel additive.
Mecanismo De Acción
The mechanism of action of 5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, during oxidation reactions, the compound is converted into FDCA through the action of oxidizing agents like hydrogen peroxide, which facilitates the formation of new chemical bonds . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to 5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid, used in similar applications.
2,5-Furandicarboxylic Acid (FDCA): A major oxidation product, used in the production of bio-based polymers.
5-(Chloromethyl)furfural (CMF): Another derivative of HMF, used in various chemical processes.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in producing bio-based materials make it a valuable compound in both research and industry.
Propiedades
IUPAC Name |
5-(methoxymethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5-7(8(9)10)3-6(12-5)4-11-2/h3H,4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAKQVQWLHAHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2823692.png)



![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)

![7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2823699.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2823700.png)
![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)
![3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2823711.png)
